molecular formula C14H18FN3O2 B14034096 (S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate

(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate

Cat. No.: B14034096
M. Wt: 279.31 g/mol
InChI Key: NJFXFUVVXOUILL-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluoro substituent and a tert-butyl carbamate group in this compound may enhance its pharmacokinetic properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H18FN3O2

Molecular Weight

279.31 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(6-fluoro-1H-benzimidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H18FN3O2/c1-8(16-13(19)20-14(2,3)4)12-17-10-6-5-9(15)7-11(10)18-12/h5-8H,1-4H3,(H,16,19)(H,17,18)/t8-/m0/s1

InChI Key

NJFXFUVVXOUILL-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=NC2=C(N1)C=C(C=C2)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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